molecular formula C21H18N2O5 B12560613 (1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid

(1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid

Cat. No.: B12560613
M. Wt: 378.4 g/mol
InChI Key: VTOCAUACMIVXNA-HXDPWRNGSA-N
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Description

(1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an imidazolidinone moiety, and a xanthene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the imidazolidinone moiety, and the attachment of the xanthene derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

(1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives, imidazolidinone-containing molecules, and xanthene-based compounds. Examples include:

  • Cyclopropanecarboxylic acid derivatives
  • Imidazolidinone analogs
  • Xanthene derivatives

Uniqueness

What sets (1S,2S)-2-((S)-4-((9H-xanthen-9-yl)methyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylic acid apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

(1S)-2-[(4S)-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C21H18N2O5/c24-18(25)13-9-15(13)21(19(26)22-20(27)23-21)10-14-11-5-1-3-7-16(11)28-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10H2,(H,24,25)(H2,22,23,26,27)/t13-,15?,21-/m0/s1

InChI Key

VTOCAUACMIVXNA-HXDPWRNGSA-N

Isomeric SMILES

C1[C@@H](C1[C@]2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(C1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O

Origin of Product

United States

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